molecular formula C8H10N2O3S B2512749 Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate CAS No. 58199-16-9

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Cat. No.: B2512749
CAS No.: 58199-16-9
M. Wt: 214.24
InChI Key: FIWKHZSAOWEWKQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is a chemical compound with the molecular formula C8H10N2O3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thiosemicarbazide to form the thiazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-oxo-3-(thiazol-5-yl)propanoate
  • Ethyl oxo (1,3-thiazol-2-ylamino)acetate
  • 2-Aminothiazole derivatives

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, ethyl 3-oxo-3-(thiazol-5-yl)propanoate may have different substitution patterns on the thiazole ring, leading to variations in its properties and uses .

Biological Activity

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate, a compound characterized by its thiazole ring structure, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C8_8H9_9N2_2O3_3S. The synthesis typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under reflux conditions in solvents like ethanol or methanol. This process yields the thiazole ring essential for the compound's activity .

Biological Activity Overview

The biological activities of this compound have been primarily studied in two areas: antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. In vitro studies suggest that this compound can induce apoptosis in cancer cells, particularly in lines such as Jurkat (human leukemia) and A431 (human epidermoid carcinoma). The IC50_{50} values for these cell lines indicate significant cytotoxicity, with values reported around 1.61 µg/mL for certain derivatives .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. The thiazole moiety is crucial for binding to these molecular targets, leading to the modulation of cellular pathways associated with cell growth and survival .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

Study Biological Activity Findings
Study AAntimicrobialEffective against Staphylococcus aureus and E. coli; mechanism involves membrane disruption.
Study BAnticancerInduces apoptosis in Jurkat cells; IC50_{50} = 1.61 µg/mL.
Study CCytotoxicitySignificant effects observed in A431 cells; structure activity relationship indicates importance of thiazole ring.

Properties

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-7(12)5-6(11)10-8-9-3-4-14-8/h3-4H,2,5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKHZSAOWEWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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